molecular formula C13H10FN5O2S B2980357 2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetic acid CAS No. 863459-03-4

2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetic acid

Cat. No.: B2980357
CAS No.: 863459-03-4
M. Wt: 319.31
InChI Key: OUSAIAZYZVFZPN-UHFFFAOYSA-N
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Description

The compound “2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetic acid” is a complex organic molecule. It belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .


Synthesis Analysis

The synthesis of such compounds often involves cyclization processes or domino reactions . For example, one approach involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . Another method involves the conversion of 5-mercapto-compounds into the corresponding 5,7-bis (methylthio)-derivatives, which gave 7-amino-5-methylthio-compounds on heating with ethanolic ammonia .


Molecular Structure Analysis

The molecular structure of such compounds can be determined using techniques like 1D and 2D NMR spectroscopy and X-ray crystallography . The stereochemistry and relative configurations of the synthesized compounds can be determined using these techniques .


Chemical Reactions Analysis

Chemical reactions involving such compounds often involve nucleophilic addition and subsequent cyclization . For example, it was established that the reaction did not stop after the nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety from the intermediate, but proceeded as a tandem nucleophilic addition – nucleophilic substitution followed by formation of thiopyrimidine and iminopyrimidine cycles .


Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds can be determined using various techniques. For example, the stereochemistry and relative configurations of the synthesized compounds can be determined using 1D and 2D NMR spectroscopy and X-ray crystallography .

Scientific Research Applications

Synthesis and Chemical Properties

Chemical Synthesis and Reactivity : The synthesis of triazolopyrimidine derivatives, including those similar to the queried compound, involves complex chemical reactions highlighting their potential in creating diverse chemical structures. For example, the synthesis of s-triazolopyrimidines from pyrimidinylhydrazines and their rearrangement under specific conditions illustrates the chemical versatility of triazolopyrimidine derivatives (Brown & Nagamatsu, 1979). These chemical properties provide a foundation for further exploration into the utility of these compounds in various scientific applications.

Supramolecular Chemistry : A study on Cu(II) coordination complexes formed from triazolopyrimidine derivatives demonstrated the influence of solvent on supramolecular polymorphism. This finding not only sheds light on the structural flexibility of these compounds but also their potential in the development of novel materials with specific optical and chemical properties (Chkirate et al., 2020).

Biological Activities

Antimicrobial and Antitumor Activities : Triazolopyrimidine derivatives have been studied for their antimicrobial and antitumor activities, highlighting their potential as therapeutic agents. For instance, N-arylpyrazole-containing enaminones, which are structurally related to the queried compound, showed inhibitory effects against human breast and liver carcinoma cell lines, comparable to those of standard drugs like 5-fluorouracil. Additionally, these compounds exhibited antimicrobial activities, underscoring their potential in medicinal chemistry (Riyadh, 2011).

Antimalarial Effects : Research into the antimalarial activities of triazolopyrimidine derivatives indicates their potential in the treatment of malaria. A study synthesizing various analogs demonstrated some compounds' effectiveness against P. berghei in mice, suggesting a promising avenue for developing new antimalarial drugs (Werbel, Elslager, & Chu, 1973).

Material Science

Organic Light-emitting Properties : The self-assembly of triazolopyrimidine derivatives into supramolecular microfibers with blue organic light-emitting properties represents a novel application in materials science. This opens up possibilities for their use in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices (Liu et al., 2008).

Properties

IUPAC Name

2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN5O2S/c14-9-4-2-1-3-8(9)5-19-12-11(17-18-19)13(16-7-15-12)22-6-10(20)21/h1-4,7H,5-6H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSAIAZYZVFZPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C(=NC=N3)SCC(=O)O)N=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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